molecular formula C7ClF7 B1587038 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride CAS No. 4284-09-7

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride

Cat. No.: B1587038
CAS No.: 4284-09-7
M. Wt: 252.51 g/mol
InChI Key: WFPMVEWSBGBVKV-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride is a chemical compound with the molecular formula C7ClF7. It is also known by its synonym, 3-Chloro-α,α,α,2,4,5,6-heptafluorotoluene. This compound is characterized by its high purity, typically greater than 98%, and is a colorless to almost colorless clear liquid .

Preparation Methods

The synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride involves several steps. One common method includes the fluorination of chlorobenzotrifluoride derivatives. The reaction conditions often require the use of fluorinating agents such as antimony trifluoride (SbF3) or cobalt trifluoride (CoF3) under controlled temperatures and pressures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride is primarily related to its chemical reactivity. The presence of multiple fluorine atoms and a chlorine atom makes it highly reactive in substitution and coupling reactions. These reactions often involve the formation of intermediates that can further react to form desired products .

Comparison with Similar Compounds

3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride can be compared with other fluorinated benzotrifluorides:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

1-chloro-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF7/c8-2-3(9)1(7(13,14)15)4(10)6(12)5(2)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPMVEWSBGBVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380807
Record name 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4284-09-7
Record name 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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